molecular formula C17H15Cl2N3O4S2 B2410232 (Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-76-8

(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2410232
CAS No.: 865159-76-8
M. Wt: 460.34
InChI Key: IOXHXNPWZAIUJW-FXBPSFAMSA-N
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Description

(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro, methoxyethyl, and sulfamoylbenzo[d]thiazolylidene groups, contributing to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and a suitable aldehyde or ketone to form the benzothiazole ring.

    Introduction of Sulfamoyl Group: Sulfamoylation of the benzothiazole intermediate using sulfamoyl chloride under basic conditions.

    Methoxyethyl Substitution: Alkylation of the sulfamoylbenzothiazole with 2-methoxyethyl halide.

    Formation of the Benzamide: Coupling the substituted benzothiazole with 3,5-dichlorobenzoyl chloride in the presence of a base to form the final benzamide compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:

  • Use of continuous flow reactors for efficient heat and mass transfer.
  • Catalysts to enhance reaction rates and yields.
  • Purification techniques like crystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or sulfamoyl groups, converting them to amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include amines.
  • Substitution products vary depending on the substituent introduced.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anticancer properties.
  • Used in biochemical assays to study enzyme interactions and inhibition.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structure.
  • Studied for its pharmacokinetics and pharmacodynamics in preclinical trials.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or modulation of enzyme activity, affecting metabolic pathways.

    Receptors: Binding to cellular receptors, altering signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

    Benzothiazole: A core structure in many biologically active compounds.

    Benzamide: Commonly found in pharmaceuticals and agrochemicals.

    Sulfamoyl Derivatives: Known for their antimicrobial and diuretic properties.

This detailed article provides a comprehensive overview of (Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,5-dichloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O4S2/c1-26-5-4-22-14-3-2-13(28(20,24)25)9-15(14)27-17(22)21-16(23)10-6-11(18)8-12(19)7-10/h2-3,6-9H,4-5H2,1H3,(H2,20,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXHXNPWZAIUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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